N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Description
N~1~-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 4 with a 4-methoxyphenyl group. The acetamide moiety is functionalized with a sulfanyl (-S-) bridge linked to a 1,2,4-triazole ring at position 3. This structure combines electron-rich aromatic systems (methoxyphenyl) with sulfur-containing heterocycles, which are known to enhance bioavailability and target binding in medicinal chemistry contexts .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c1-21-10-4-2-9(3-5-10)11-6-22-14(17-11)18-12(20)7-23-13-15-8-16-19-13/h2-6,8H,7H2,1H3,(H,15,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSXADWWTGQPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is usually formed by the cyclization of hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides.
Coupling of Thiazole and Triazole Rings: The final step involves the coupling of the thiazole and triazole rings through a suitable linker, such as an acetamide group. This can be achieved by reacting the thiazole derivative with the triazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to introduce various substituents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and triazole derivatives.
Scientific Research Applications
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activities, it is investigated for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and triazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
N~1~-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 403.5 g/mol. The compound features a thiazole ring linked to a methoxyphenyl group and a triazole moiety, which are known for their diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The compound likely interacts with bacterial DNA gyrase, inhibiting its function and thereby preventing bacterial replication. This is supported by molecular docking studies showing strong binding affinity to the enzyme's active site .
- Case Study : A study demonstrated that similar triazole derivatives displayed MIC values ranging from 0.25 to 32 µg/mL against various bacterial strains, including MRSA and E. coli . The introduction of specific substituents on the triazole ring enhanced antibacterial potency.
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- In Vitro Studies : In vitro tests have shown that compounds with similar structural features can induce apoptosis in cancer cell lines. For example, studies have reported significant cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
- Mechanism : The anticancer activity may be attributed to the compound's ability to induce oxidative stress and disrupt cellular signaling pathways involved in cell proliferation and survival.
Table 1: Antibacterial Activity Summary
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N~1~-[4-(4-Methoxyphenyl)... | Staphylococcus aureus | 0.25 | |
| Similar Triazole Derivative | E. coli | 0.5 | |
| Another Triazole Compound | MRSA | 0.75 |
Table 2: Anticancer Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
